molecular formula HO2S2- B1241756 Disulfanediolate(1-)

Disulfanediolate(1-)

Cat. No. B1241756
M. Wt: 97.14 g/mol
InChI Key: JARODAOQOSWMRF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Disulfanediolate(1-) is a sulfur oxoanion and an inorganic disulfide. It is a conjugate base of a disulfanediol. It is a conjugate acid of a disulfanediolate(2-).

Scientific Research Applications

1. Nanocatalysts in Oxidative Coupling of Thiols

Disulfanediolate(1-) derivatives, specifically disulfides or disulfanes, play a crucial role in the oxidative coupling of thiols. Their formation is facilitated by nanocatalysts, highlighting their importance in organic synthetic chemistry, with applications in pharmaceuticals, agriculture, and as synthetic intermediates (Shiri, Ghorbani‐Choghamarani, & Kazemi, 2017).

2. Complexation of Heavy Metals

Disulfanediolate(1-) compounds, particularly in the form of disulfides or disulfanes, are significant in complexing heavy metals like mercury (Hg(II)) in soil. Their ability to form stable complexes with heavy metals is critical in understanding soil chemistry and environmental science (Xia et al., 1999).

3. Hydrogen Sulfide Liberation in Winemaking

In the context of winemaking, disulfanediolate(1-) compounds such as diorganopolysulfanes are involved in the liberation of hydrogen sulfide. They act as latent sources of H2S during post-bottling storage, impacting the quality and sensory characteristics of wine (Bekker et al., 2018).

4. Thiol-triggered H2S Release and Cell Proliferation

Studies on benzyl polysulfides have shown that compounds containing sulfane sulfur, including forms of disulfanediolate(1-), are involved in thiol-triggered H2S release. This release plays a role in cellular signaling pathways and affects cell proliferation (Bolton et al., 2019).

5. Synthesis and Characterization of Disulfide Polymers

Disulfanediolate(1-) is key in the synthesis of disulfide polymers. These polymers, created using benign systems like air and hydrogen peroxide, have applications in a variety of fields including material engineering and biomedical applications (Rosenthal, Puskas, & Wesdemiotis, 2012).

6. Development of Fluorescent Probes

Disulfanediolate(1-) derivatives are instrumental in the development of fluorescent probes for detecting sulfane sulfur species. These probes are used for bioimaging sulfane sulfurs in living cells, demonstrating the compound's utility in biological and chemical research (Chen et al., 2013).

7. Reversible Disulfide Formation in Polymer Networks

The thiol–disulphide equilibrium, involving disulfanediolate(1-) compounds, is central to the development of responsive materials in polymer-based soft materials. This chemistry is used in advanced drug delivery systems, bioartificial implants, and self-healing polymers (Gyarmati, Némethy, & Szilágyi, 2013).

properties

Molecular Formula

HO2S2-

Molecular Weight

97.14 g/mol

InChI

InChI=1S/H2O2S2/c1-3-4-2/h1-2H/p-1

InChI Key

JARODAOQOSWMRF-UHFFFAOYSA-M

Canonical SMILES

OSS[O-]

Origin of Product

United States

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